(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
Description
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Properties
IUPAC Name |
[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepan-1-yl]-(4-phenyloxan-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c25-19(20(7-13-28-14-8-20)17-5-2-1-3-6-17)23-9-4-10-24(12-11-23)29(26,27)18-15-21-16-22-18/h1-3,5-6,15-16H,4,7-14H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMDGBWWOCUYBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including an imidazole moiety, a diazepane ring, and a methanone functional group, suggest a broad spectrum of biological activities. This article explores the biological activity of this compound through various studies and findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 364.43 g/mol. The presence of the sulfonyl group enhances its reactivity and interaction capabilities with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.43 g/mol |
| Functional Groups | Imidazole, Diazepane, Methanone |
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activities, while the diazepane ring may alter protein functions. The sulfonyl groups contribute to hydrogen bonding and electrostatic interactions, enhancing the compound's overall biological efficacy.
Antiproliferative Activity
Research indicates that compounds similar to this one exhibit significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that imidazole-containing compounds can effectively inhibit the growth of melanoma and prostate cancer cells. For instance:
- In vitro Assays :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that slight modifications in the structural components can significantly affect biological activity. For example:
- Changing substituents on the imidazole or diazepane rings can lead to variations in potency.
- The position of functional groups is critical; for instance, shifting from a 4-fluoro to a 3-fluoro group resulted in a total loss of activity .
Case Studies
- Study on Melanoma Cells : The compound was tested for its efficacy against drug-resistant melanoma cells. Results indicated that modifications in the imidazole ring significantly enhanced potency against resistant strains.
- Prostate Cancer Research : Another study focused on prostate cancer cell lines demonstrated that specific analogs exhibited comparable potency to leading anticancer agents while improving metabolic stability .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone, and how can they be methodologically addressed?
- Answer : The synthesis involves multi-step reactions, including sulfonylation of the diazepane ring and coupling with the tetrahydropyran moiety. Key challenges include low yields during sulfonyl group introduction and stereochemical control. Optimization strategies:
- Use microwave-assisted synthesis to enhance reaction efficiency (e.g., reduced time from 30 hours to 2–4 hours under controlled conditions) .
- Employ chiral catalysts (e.g., L-proline derivatives) to improve stereoselectivity during diazepane ring formation .
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (methanol/water) to isolate enantiomerically pure fractions .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer : Use a combination of spectroscopic and chromatographic methods:
- NMR : Compare H and C spectra with reference data (e.g., imidazole proton signals at δ 7.8–8.2 ppm and diazepane methylene groups at δ 3.2–3.6 ppm) .
- HRMS : Validate molecular weight (calculated: 398.5 g/mol; observed: m/z 399.5 [M+H]) .
- HPLC : Assess purity (>95% using C18 column, acetonitrile/water mobile phase) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Answer : Start with target-agnostic screens:
- Cytotoxicity : MTT assay on HEK-293 and HepG2 cell lines (IC determination) .
- Enzyme inhibition : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based assays .
- Solubility : Measure logP via shake-flask method (predicted logP = 2.1 ± 0.3) to guide formulation .
Advanced Research Questions
Q. How should experimental designs be structured to resolve contradictions in reported biological activities of structurally analogous compounds?
- Answer :
- Comparative assays : Test the compound alongside analogs (e.g., imidazole-sulfonamide derivatives) under identical conditions to isolate structure-activity relationships (SAR) .
- Dose-response curves : Use 8–10 concentration points to assess potency (EC) and efficacy (E) variability .
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across replicates .
Q. What computational approaches are effective for predicting the environmental fate of this compound?
- Answer :
- QSPR models : Estimate biodegradation half-life (e.g., EPI Suite: t = 12–18 days in soil) .
- Molecular docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .
- Ecotoxicity : Use ECOSAR to project LC values for aquatic organisms (e.g., Daphnia magna: 0.8–1.2 mg/L) .
Q. How can researchers address discrepancies in synthetic yields reported across literature?
- Answer :
- Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediate formation (e.g., diazepane sulfonylation at 80°C) .
- Byproduct analysis : Identify impurities via GC-MS (e.g., unreacted tetrahydropyran intermediates) .
- Scale-up studies : Correlate yields with reactor type (e.g., batch vs. flow chemistry: 65% vs. 78% yield) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
